5-Bromofuran-2-carbohydrazide

Description

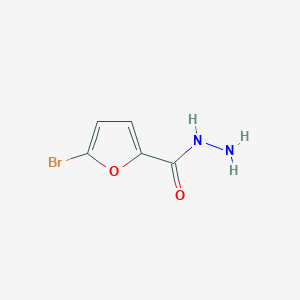

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKANWSCBFOMJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332835 | |

| Record name | 5-bromofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-37-1 | |

| Record name | 5-bromofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89282-37-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromofuran 2 Carbohydrazide

General Synthetic Strategies for 5-Bromofuran-2-carbohydrazide

The synthesis of this compound is predominantly achieved through the reaction of its corresponding carboxylic acid with a hydrazine (B178648) source. While this is the most common method, the potential for alternative routes is also considered.

Reaction of 5-bromofuran-2-carboxylic acid with hydrazine

The most widely reported and conventional method for the laboratory-scale synthesis of this compound is the condensation of 5-bromofuran-2-carboxylic acid with hydrazine hydrate (B1144303). This reaction is typically carried out under reflux conditions in an alcoholic solvent, such as ethanol (B145695). The process involves a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the carbohydrazide (B1668358) and a molecule of water.

To ensure the complete conversion of the starting carboxylic acid, a slight excess of hydrazine hydrate (approximately 1.2 equivalents) is often employed. The optimal reaction temperature is generally within the reflux temperature of ethanol, around 78-80°C. These conditions typically afford the product in good yields, often ranging from 78% to 82%, after purification by recrystallization from ethanol.

Table 1: Optimized Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Ethanol | Dissolves both reactants and stabilizes reaction intermediates. |

| Reactant Ratio | 1.2 equivalents of hydrazine hydrate | Ensures complete conversion of the carboxylic acid. |

| Temperature | 78-80°C (Reflux) | Optimal for reaction rate without promoting decomposition. |

| Reaction Time | 4-5 hours | Sufficient for completion of the reaction under reflux. |

| Purification | Recrystallization from ethanol | Yields a pure, crystalline product. |

Alternative Synthetic Routes

While the reaction of 5-bromofuran-2-carboxylic acid with hydrazine is the predominant synthetic method, the exploration of alternative pathways is a continuous area of chemical research. However, based on the reviewed literature, no other significant alternative synthetic routes for the direct preparation of this compound have been widely documented. The existing literature primarily focuses on the derivatization of this compound rather than on alternative methods for its initial synthesis. The synthesis of other furan-2-carbohydrazide (B108491) derivatives has been reported through various methods, such as the reaction of furan-2-carbonyl chloride with phenylhydrazine, but these have not been specifically applied to the bromo-derivative. tandfonline.com

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, most notably Schiff bases, also known as hydrazones.

Synthesis of Schiff Bases (Hydrazones) via Condensation with Aldehydes

The condensation reaction between this compound and various aldehydes is a common method to produce a wide array of hydrazones. primescholars.comresearchgate.net This reaction typically involves refluxing the carbohydrazide and the aldehyde in a suitable solvent, such as ethanol or toluene (B28343), often with a catalytic amount of acid. primescholars.commdpi.com The formation of the C=N (imine) bond is characteristic of this reaction. primescholars.com

The condensation of this compound with aromatic aldehydes leads to the formation of N'-benzylidene-5-bromofuran-2-carbohydrazides. A specific example is the reaction with 2,3-dimethoxybenzaldehyde, which is carried out by refluxing the reactants in dry toluene using a Dean-Stark apparatus to remove the water formed during the reaction. primescholars.com

While a direct documented reaction with 3,4,5-trimethoxybenzaldehyde (B134019) was not found in the searched literature, the general procedure for the synthesis of hydrazones from aromatic aldehydes is well-established. For instance, the synthesis of a similar hydrazone, (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, was achieved by refluxing 3,4,5-trihydroxybenzohydrazide and 3,4,5-trimethoxybenzaldehyde in absolute ethanol with a catalytic amount of acetic acid. nih.gov This suggests that a similar protocol could be applied for the reaction of this compound with 3,4,5-trimethoxybenzaldehyde.

Table 2: Synthesis of Schiff Bases from this compound and Aromatic Aldehydes

| Aromatic Aldehyde | Reaction Conditions | Product |

| 2,3-Dimethoxybenzaldehyde | Reflux in dry toluene with Dean-Stark apparatus for 4-5 hours. primescholars.com | N'-(2,3-dimethoxybenzylidene)-5-bromofuran-2-carbohydrazide |

| 3,4,5-Trimethoxybenzaldehyde | General method: Reflux in ethanol with catalytic acetic acid. nih.gov | N'-(3,4,5-trimethoxybenzylidene)-5-bromofuran-2-carbohydrazide (Expected) |

In addition to aromatic aldehydes, this compound can also be condensed with heterocyclic aldehydes to form the corresponding hydrazones. primescholars.com These reactions broaden the structural diversity of the resulting Schiff bases. For example, the reaction with heterocyclic aldehydes is a key step in the synthesis of more complex heterocyclic systems. primescholars.com The synthesis of N'-[(E)-(5-bromofuran-2-yl)methylidene]pyridine-3-carbohydrazide, for instance, involves the reaction of 5-bromofurfural with pyridine-3-carbohydrazide, illustrating the utility of furan-based aldehydes in forming such derivatives.

Reaction with Isatin (B1672199)

The condensation reaction between this compound and isatin (1H-indole-2,3-dione) provides a direct route to the synthesis of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. mdpi.comresearchgate.net This reaction typically occurs under acidic conditions with reflux. mdpi.comresearchgate.net In a representative procedure, equimolar amounts of isatin and this compound are refluxed in ethanol with a catalytic amount of sulfuric acid. mdpi.compreprints.org The reaction proceeds for a short duration, approximately 15 minutes, leading to the formation of the product as a precipitate upon cooling. mdpi.compreprints.org The resulting Schiff base is often a yellowish solid and can be isolated in good yields, with reports of up to 81%. preprints.org The structure of the synthesized compound is confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, FTIR, and HRMS. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product | Yield (%) | Reference |

| This compound | Isatin | Ethanol | Sulfuric Acid | Reflux, 15 min | 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 79.4 - 81 | mdpi.compreprints.org |

Cyclocondensation Reactions

Cyclocondensation reactions involving this compound are instrumental in constructing various five-membered heterocyclic rings. These reactions typically proceed via an initial condensation to form a Schiff base, which then undergoes intramolecular cyclization with a suitable reagent.

The synthesis of 4-oxo-thiazolidine derivatives from this compound involves a two-step process. primescholars.comresearchgate.net First, the carbohydrazide is condensed with various aromatic or heterocyclic aldehydes to form the corresponding Schiff bases (hydrazones). primescholars.comresearchgate.net This initial reaction is typically carried out by refluxing the reactants in a solvent like dry toluene using a Dean-Stark apparatus to remove water. primescholars.com

In the second step, the isolated Schiff base undergoes cyclocondensation with thioglycolic acid. primescholars.comresearchgate.net This reaction is also performed under reflux in dry toluene for an extended period (10-12 hours), yielding the desired 2-(substituted aryl/heterocyclyl)-3-(5'-bromofuran-2'-carboxamido)-thiazolidin-4-ones. primescholars.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). primescholars.com

| Schiff Base Precursor (from this compound and Aldehyde) | Reagent | Solvent | Conditions | Product Series | Reference |

| N'-(substituted-benzylidene)-5-bromofuran-2-carbohydrazide | Thioglycolic Acid | Dry Toluene | Reflux, 10-12 h | 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones | primescholars.com |

Following a similar reaction pathway to that of thioglycolic acid, thiolactic acid can be used to introduce a methyl group at the 5-position of the thiazolidinone ring. The initial step remains the formation of Schiff bases from this compound and various aldehydes. primescholars.com The subsequent cyclocondensation of these Schiff bases with thiolactic acid results in the formation of 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl-thiazolidin-4-ones. primescholars.com

| Schiff Base Precursor (from this compound and Aldehyde) | Reagent | Conditions | Product Series | Reference |

| N'-(substituted-benzylidene)-5-bromofuran-2-carbohydrazide | Thiolactic Acid | Cyclocondensation | 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl-thiazolidin-4-ones | primescholars.com |

The reaction of this compound with 5-oxazolones (also known as azlactones) leads to the formation of 5-imidazolone derivatives. ajrconline.org This condensation reaction is typically carried out in the presence of pyridine. ajrconline.org The process involves the nucleophilic attack of the hydrazide on the oxazolone (B7731731) ring, leading to ring opening and subsequent recyclization to form the imidazolone (B8795221) core. researchgate.net This synthetic route has been utilized to prepare a series of 1-(5'-bromofuran-2'-carboxamido)-2-phenyl-4-(substituted benzylidene)-5-imidazolones. researchgate.net

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product Series | Reference |

| This compound | 5-Oxazolones (Azlactones) | Pyridine | 1-(5'-bromofuran-2'-carboxamido)-2-phenyl-4-(substituted benzylidene)-5-imidazolones | ajrconline.orgresearchgate.net |

This compound is a key precursor for the synthesis of 1,2,4-triazole (B32235) thiol derivatives. ijper.orgresearchgate.net The synthesis involves a multi-step reaction sequence. ijper.orgresearchgate.netresearchid.co Initially, the carbohydrazide is reacted with an isothiocyanate, such as phenyl isothiocyanate, in a solvent mixture like dioxane and ethanol to form a thiosemicarbazide (B42300) intermediate. ijper.org This reaction is stirred at room temperature and then gently heated. ijper.org

The subsequent cyclization of the thiosemicarbazide to the 1,2,4-triazole thiol is achieved by heating in a basic medium, for instance, with aqueous sodium hydroxide. ijper.orgmdpi.com This intramolecular cyclization involves the elimination of a water molecule. The resulting triazole thiol can then be further functionalized, for example, by reacting it with alkyl halides in the presence of a base like sodium acetate (B1210297) to yield S-substituted 1,2,4-triazole derivatives. ijper.orgresearchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | This compound, Phenyl isothiocyanate | Dioxane:Ethanol, 60°C | 2-(5-bromofuran-2-carbonyl)-N-phenylhydrazinecarbothioamide | ijper.org |

| 2 | Thiosemicarbazide intermediate | Aqueous NaOH, Heat | 5-(5-bromofuran-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | ijper.orgmdpi.com |

| 3 | Triazole thiol, Alkyl halide | Sodium acetate, Ethanol, Reflux | S-substituted-5-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | ijper.orgresearchgate.net |

Formation of 5-Imidazolones with 5-Oxazolones (Azlactones)

Amide Formation via Acylation Reactions

While not as extensively detailed in the provided context as cyclization reactions, the hydrazide moiety of this compound is inherently reactive towards acylation. This would involve the reaction with acylating agents such as acyl chlorides or anhydrides to form N,N'-diacylhydrazine derivatives. This type of reaction is a fundamental transformation for hydrazides, although specific examples with this compound were not the primary focus of the supplied search results. The resulting carboxamide derivatives could serve as intermediates for further synthetic elaborations. researchgate.net

Other Synthetic Transformations

This compound is a key building block for synthesizing various heterocyclic systems, primarily through reactions involving its carbohydrazide moiety. These transformations include condensation to form hydrazones (Schiff bases) and subsequent cyclization to yield more complex molecules like thiazolidinones and triazoles.

One significant reaction is the condensation with isatin (1H-indole-2,3-dione). This reaction is typically carried out under reflux in ethanol with a catalytic amount of sulfuric acid. mdpi.com The condensation occurs between the active methylene (B1212753) group of isatin and the primary amine of the hydrazide, yielding 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. mdpi.com This transformation is efficient, with a short reaction time of about 15 minutes and a high yield of approximately 79-81%. mdpi.comresearchgate.net

Another major class of transformations involves the formation of Schiff bases and their subsequent cyclocondensation.

Schiff Base Formation: this compound readily reacts with various aromatic and heterocyclic aldehydes. primescholars.com The condensation is typically performed by refluxing the reactants in a solvent like dry toluene, often using a Dean-Stark apparatus to remove the water formed during the reaction. primescholars.com This produces N'-substituted-benzylidene-5-bromofuran-2-carbonyl hydrazones. primescholars.com

Synthesis of 4-Oxo-Thiazolidinones: The Schiff bases derived from this compound are valuable intermediates for synthesizing 4-oxo-thiazolidinones. primescholars.com These are formed through a cyclocondensation reaction between the Schiff base and a mercaptoalkanoic acid, such as thioglycolic acid or thiolactic acid. primescholars.com The reaction with thioglycolic acid yields 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)-thiazolidine-4-ones. primescholars.com When thiolactic acid is used, the corresponding 5-methyl-4-oxo-thiazolidinone derivatives are produced. primescholars.com These cyclization reactions generally require refluxing in a solvent like toluene for several hours. primescholars.com

Furthermore, this compound can be used as a precursor for 1,2,4-triazole derivatives. For instance, it can be used to produce a 1,2,4-triazole thiol, which can then act as a nucleophile in reactions with alkyl halides to synthesize various 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles. researchgate.net

The bromine atom on the furan (B31954) ring also offers a site for further modification through substitution reactions with various nucleophiles, adding to the compound's versatility in creating diverse chemical structures.

Spectroscopic Characterization Techniques in 5 Bromofuran 2 Carbohydrazide Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromofuran-2-carbohydrazide is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. Key absorptions include those for the N-H bonds of the hydrazide moiety, the carbonyl (C=O) group, and bonds within the furan (B31954) ring. While detailed peer-reviewed spectral data for the parent compound is limited, analysis of its derivatives provides insight into its characteristic spectral features. For instance, in derivatives, the N-H stretching vibrations of the hydrazide group are typically observed in the region of 3233 cm⁻¹, and the carbonyl (C=O) stretch appears around 1680 cm⁻¹. The presence of the furan ring is confirmed by C-O-C stretching vibrations, which are seen around 1246 cm⁻¹ in its Schiff base derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the furan ring and the protons of the carbohydrazide (B1668358) group (-CONHNH₂). The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. In derivatives, these furan protons are often observed at chemical shifts between 6.0 and 7.8 ppm. ijper.org The protons of the hydrazide group (NH and NH₂) are exchangeable and their chemical shifts can vary, but they have been reported in the ranges of 4.2 ppm (for -NH₂) and 9.8 ppm (for -CONH-).

| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|

| Furan Ring Protons (H3, H4) | ~6.0 - 7.8 | Doublet |

| Amine Protons (-NH₂) | ~4.2 | Singlet (broad) |

| Amide Proton (-CONH-) | ~9.8 | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals corresponding to the five carbon atoms of the 5-bromofuran-2-carbonyl core are expected. This includes the carbonyl carbon, the carbon bearing the bromine atom (C5), the carbon attached to the hydrazide group (C2), and the two other furan ring carbons (C3 and C4). In studies of its derivatives, the carbonyl carbon of the hydrazide has been identified at approximately 153.6 ppm. mdpi.compreprints.org The furan ring carbons typically appear in the aromatic region of the spectrum, with the brominated carbon appearing at a distinct chemical shift.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~154 |

| Furan C2 (C-CONHNH₂) | Not available |

| Furan C3 | Not available |

| Furan C4 | Not available |

| Furan C5 (C-Br) | Not available |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₅H₅BrN₂O₂) is 203.95344 Da. nih.gov Experimental HRMS analysis of its derivatives confirms the presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), which results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) separated by two mass units. mdpi.commdpi.com This pattern is a definitive indicator of a monobrominated compound.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₅H₅BrN₂O₂), the theoretical elemental composition is approximately 29.29% Carbon, 2.46% Hydrogen, and 13.66% Nitrogen. Experimental values that closely match these theoretical percentages provide strong evidence for the successful synthesis and purity of the compound.

| Element | Theoretical Percentage | Experimental Percentage |

|---|---|---|

| Carbon (C) | 29.29% | 29.15% |

| Hydrogen (H) | 2.46% | 2.45% |

| Nitrogen (N) | 13.66% | 13.60% |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable analytical technique in research involving this compound. It is routinely employed for two primary purposes: monitoring the progress of chemical reactions and assessing the purity of the resulting products. This method provides a rapid, simple, and cost-effective way to qualitatively analyze a reaction mixture, helping researchers determine the point of completion and identify the presence of starting materials, intermediates, or byproducts.

In the synthesis of various derivatives from this compound, TLC is crucial for tracking the conversion of the starting material into the desired compound. mdpi.compreprints.orgprimescholars.com For instance, during the synthesis of Schiff bases and subsequent cyclocondensation reactions to form thiazolidine-4-ones, TLC is used to follow the reaction's progress until the starting hydrazide spot disappears and a new product spot appears. primescholars.com

The purity of synthesized compounds is verified using pre-coated TLC plates, often with silica (B1680970) gel as the stationary phase. primescholars.comresearchid.co Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light at a wavelength of 254 nm, where UV-active compounds appear as dark spots. mdpi.comresearchid.coresearchgate.net In some cases, iodine vapor is used as an alternative visualizing agent. primescholars.com

The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds being separated. Different solvent systems are utilized to achieve optimal separation. For example, ethyl acetate (B1210297) has been used as a sole eluent, while mixtures like dichloromethane (B109758) and methanol (B129727) have also been employed. mdpi.compreprints.orgresearchid.co

Detailed Research Findings

Specific applications of TLC in reactions involving this compound are well-documented in the literature.

In the synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, researchers monitored the condensation reaction between this compound and isatin (B1672199) by TLC, using ethyl acetate as the eluent and UV light (254 nm) for visualization. mdpi.compreprints.orgresearchgate.net Similarly, the formation of N-(3',4'-methoxybenzylidene)-5–bromofuran-2-carbonyl hydrazones was monitored using TLC plates. primescholars.com

For purity assessment, a dichloromethane:methanol (9:1) solvent system has been used to verify the purity of 1,2,4-triazole (B32235) derivatives synthesized from this compound. researchid.co The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For two 1,2,4-triazole derivatives, 5-ethylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole and 5-carboxymethylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole, Rf values of 0.67 and 0.66 were reported, respectively. ijper.org

The following tables summarize the use of TLC in reaction monitoring and purity assessment based on published research.

Table 1: TLC for Reaction Monitoring

| Reaction | Starting Material | Product | Mobile Phase | Visualization | Reference |

|---|---|---|---|---|---|

| Condensation | This compound and Isatin | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Ethyl acetate | UV (254 nm) | mdpi.compreprints.org |

| Schiff Base Formation | This compound and 2,3-dimethoxybenzaldehyde | N-(3',4'-methoxybenzylidene)-5–bromofuran-2-carbonyl hydrazones | Not specified | Not specified | primescholars.com |

Table 2: TLC for Purity Assessment and Reported Rf Values

| Compound | Stationary Phase | Mobile Phase | Visualization | Rf Value | Reference |

|---|---|---|---|---|---|

| Schiff bases and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide | Silica Gel 60 F-254 | Not specified | UV (254 nm) or Iodine | Not reported | primescholars.com |

| 1,2,4-Triazole derivatives | Pre-coated TLC (MERCK) | Dichloromethane: Methanol (9:1) | UV (254 nm) | Not reported | researchid.co |

| 5-ethylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | Not specified | Not specified | Not specified | 0.67 | ijper.org |

Biological and Pharmacological Investigations of 5 Bromofuran 2 Carbohydrazide Derivatives

Antimicrobial Activity Studies

Derivatives of 5-Bromofuran-2-carbohydrazide have been the subject of numerous studies to evaluate their antimicrobial properties. These investigations have revealed that modifications to the core structure can lead to compounds with significant activity against a range of microorganisms. The presence of the furan (B31954) ring, a bromine atom, and a carbohydrazide (B1668358) group provides a unique chemical framework that allows for diverse structural alterations, influencing their biological action.

The antibacterial potential of this compound derivatives has been extensively explored, with many compounds exhibiting notable activity against both Gram-positive and Gram-negative bacteria. primescholars.comajrconline.orgd-nb.inforesearchid.co

Several derivatives of this compound have demonstrated good to very good activity against Gram-positive bacteria. For instance, certain Schiff bases and 4-oxo-thiazolidines derived from this compound have shown significant efficacy against Staphylococcus aureus and Streptococcus pyogenes. primescholars.com Specifically, compounds designated as 2a, 2d, 2e, 3c, 3e, 3f, and 4d in one study displayed promising activity against S. aureus, while compounds 3e, 3f, and 4d were particularly effective against S. pyogenes. primescholars.com Another study reported that imidazolone (B8795221) derivatives of this compound exhibited potent antibacterial activity against Bacillus subtilis. ajrconline.org

Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|---|

| Schiff bases (2a, 2d, 2e) | Staphylococcus aureus | Good to Very Good | 25 - 150 | primescholars.com |

| 4-Oxo-thiazolidines (3c, 3e, 3f) | Staphylococcus aureus | Good to Very Good | 25 - 150 | primescholars.com |

| 4-Oxo-thiazolidine (4d) | Staphylococcus aureus | Good to Very Good | 25 - 150 | primescholars.com |

| 4-Oxo-thiazolidines (3e, 3f) | Streptococcus pyogenes | Very Good | 62.5 - 100 | primescholars.com |

| 4-Oxo-thiazolidine (4d) | Streptococcus pyogenes | Very Good | 62.5 - 100 | primescholars.com |

| Imidazolone derivatives | Bacillus subtilis | Potent | Not Specified | ajrconline.org |

Derivatives of this compound have also been found to be effective against Gram-negative bacteria. In one study, Schiff base and 4-oxo-thiazolidine derivatives showed very good activity against Escherichia coli, with compounds 2d, 2e, 3a, 3b, 3d, 4b, 4c, and 4f being particularly noteworthy. primescholars.com Against Pseudomonas aeruginosa, compounds 2f, 4b, and 4c demonstrated good activity. primescholars.com Furthermore, imidazolone derivatives have shown potent antibacterial action against both E. coli and Salmonella paratyphi B. ajrconline.org

Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|---|

| Schiff bases (2d, 2e) | Escherichia coli | Very Good | 25 - 125 | primescholars.com |

| 4-Oxo-thiazolidines (3a, 3b, 3d) | Escherichia coli | Very Good | 25 - 125 | primescholars.com |

| 4-Oxo-thiazolidines (4b, 4c, 4f) | Escherichia coli | Very Good | 25 - 125 | primescholars.com |

| Schiff base (2f) | Pseudomonas aeruginosa | Good | 50 - 100 | primescholars.com |

| 4-Oxo-thiazolidines (4b, 4c) | Pseudomonas aeruginosa | Good | 50 - 100 | primescholars.com |

| Imidazolone derivatives | Escherichia coli | Potent | Not Specified | ajrconline.org |

| Imidazolone derivatives | Salmonella paratyphi B | Potent | Not Specified | ajrconline.org |

The antimicrobial efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of this compound, MIC values have been determined using methods like the broth dilution method. primescholars.com For instance, certain Schiff base and 4-oxo-thiazolidine derivatives exhibited MIC values ranging from 25 to 150 µg/ml against S. aureus and 62.5 to 100 µg/ml against S. pyogenes. primescholars.com Against E. coli, the MIC values for some active derivatives were in the range of 25 to 125 µg/ml, and for P. aeruginosa, they were between 50 and 100 µg/ml. primescholars.com These values are often compared to standard antibiotics like Ampicillin to gauge their relative potency. primescholars.com

The precise mechanisms of antibacterial action for this compound derivatives are still under investigation. However, it is believed that their activity stems from the ability to interact with and inhibit essential biological processes in pathogenic microorganisms. The carbohydrazide moiety and the various substitutions on the furan ring likely play a crucial role in binding to specific molecular targets, such as microbial enzymes, thereby disrupting their function and leading to the inhibition of growth or cell death. For example, some hydrazide-based compounds are known to interfere with cell wall synthesis or protein synthesis in bacteria.

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. primescholars.comd-nb.info Studies have evaluated their efficacy against various fungal strains, often using standard antifungal drugs like Griseofulvin for comparison. primescholars.com

Research has shown that certain Schiff base and 4-oxo-thiazolidine derivatives of this compound possess significant antifungal activity. primescholars.com For example, compounds 3b and 4c from a synthesized series demonstrated very good activity against Candida albicans, a common human fungal pathogen. primescholars.com Other derivatives, such as 2b, 2d, 2e, 3d, and 4a, also showed good activity against the same fungus. primescholars.com The antifungal screening often includes other fungal species like Aspergillus niger and Aspergillus clavatus. primescholars.com

Antifungal Efficacy

Minimum Inhibitory Concentration (MIC) Determinations

Anti-inflammatory Activity Research

In addition to their antifungal properties, derivatives of this compound have been explored for their anti-inflammatory potential. preprints.orgresearchgate.netmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

One notable derivative, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, demonstrated significant in vitro anti-inflammatory activity. preprints.orgresearchgate.net This compound was found to inhibit proteinase activity and protect human red blood cell membranes from heat-induced and hypotonicity-induced hemolysis, with effects comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. preprints.orgresearchgate.net Molecular docking studies suggest that this derivative may exert its anti-inflammatory effects by interacting with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity. A study investigating 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide found that it could inhibit the heat-induced denaturation of bovine serum albumin (BSA). preprints.orgresearchgate.net The compound exhibited a concentration-dependent inhibitory effect, with inhibition percentages ranging from 51.89% to 66.76% at concentrations from 6.25 to 100 µg/mL. researchgate.net While this was a lower inhibitory effect than that of diclofenac sodium, it was still considered a potent inhibitor. researchgate.netresearchgate.net

Interactive Data Table: Inhibition of BSA Denaturation by a this compound Derivative

| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation | Reference |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 6.25 | 51.89 ± 0.001 | researchgate.net |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 12.5 | Not specified | |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 25 | Not specified | |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 50 | Not specified | |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 100 | 66.76 ± 0.001 | researchgate.net |

| Diclofenac Sodium | 6.25 - 100 | 79.64 ± 0.002 to 86.36 ± 0.001 | researchgate.net |

Proteinase Activity Inhibition

A notable derivative, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, has demonstrated significant proteinase inhibitory effects. preprints.orgresearchgate.net In in-vitro studies, this compound was compared against the standard anti-inflammatory drug, diclofenac sodium. preprints.org At concentrations ranging from 12.5 to 50 µg/mL, the derivative exhibited a higher inhibitory effect on proteinase activity, with inhibition percentages between 61.48% and 73.64%, compared to diclofenac sodium's 57.57% to 60.31%. preprints.org The IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity, for this derivative was found to be 3.04 µg/mL, indicating it is more potent than diclofenac sodium, which had an IC₅₀ of 3.38 µg/mL. preprints.orgresearchgate.net The ability to inhibit proteinases is crucial as these enzymes play a significant role in tissue damage during inflammatory processes. preprints.org

Table 1: Comparative Proteinase Inhibition of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide and Diclofenac Sodium

| Compound | Concentration Range (µg/mL) | Inhibition Percentage (%) | IC₅₀ (µg/mL) |

|---|---|---|---|

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 12.5 - 50 | 61.48 - 73.64 | 3.04 |

Heat- and Hypotonicity-Induced Hemolysis Inhibition

The anti-inflammatory potential of this compound derivatives has also been evaluated by their ability to inhibit hemolysis of red blood cells (RBCs) induced by heat and hypotonic solutions. The stabilization of the RBC membrane is a well-accepted method to assess anti-inflammatory activity.

In studies on heat-induced hemolysis, the derivative 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide showed a noteworthy concentration-dependent inhibitory effect. preprints.orgresearchgate.net At various tested concentrations, its ability to inhibit hemolysis was comparable to that of diclofenac sodium. preprints.orgresearchgate.net The IC₅₀ value for the derivative in preventing heat-induced hemolysis was 2.25 µg/mL, which is similar to the 2.28 µg/mL for diclofenac sodium, classifying it as a potent inhibitor. researchgate.net

The same derivative demonstrated outstanding activity in inhibiting hypotonicity-induced hemolysis. preprints.orgresearchgate.net It exhibited a concentration-dependent inhibition with a range of 83.30% to 95.95% at concentrations from 6.25 to 100 µg/mL. preprints.org In comparison, diclofenac sodium showed an inhibition range of 79.63% to 88.27% at the same concentrations. preprints.org The IC₅₀ for the derivative in this assay was 1.82 µg/mL, making it more potent than diclofenac sodium (IC₅₀ = 2.00 µg/mL). preprints.orgresearchgate.net

Table 2: IC₅₀ Values for Hemolysis Inhibition

| Assay | 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (µg/mL) | Diclofenac Sodium (µg/mL) |

|---|---|---|

| Heat-Induced Hemolysis | 2.25 | 2.28 |

Mechanism of Anti-inflammatory Action (e.g., COX-2 Inhibition)

The anti-inflammatory properties of this compound derivatives are believed to be linked to their interaction with key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). Molecular docking studies have been instrumental in elucidating this mechanism.

One derivative, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, was found to occupy a unique channel of the COX-2 active site, contributing to its specificity. preprints.orgresearchgate.net This interaction with hydrophobic residues within the channel suggests a strong potential for COX-2 inhibition. researchgate.net The binding energy for this compound was calculated to be -9.63 kcal/mol. preprints.orgresearchgate.net

Another derivative, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, also showed a good binding affinity for the COX-2 protein with a binding energy of -7.89 kcal/mol. mdpi.com Molecular docking revealed interactions with COX-2 residues through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. mdpi.com These findings suggest that derivatives of this compound could serve as lead structures for the development of novel COX-2 inhibitors. mdpi.com

Anticancer Activity Investigations

In addition to their anti-inflammatory potential, derivatives of this compound have been investigated for their anticancer properties. ontosight.ai

Cytotoxic Effects on Cancer Cell Lines (e.g., A549 lung cancer cells)

Several studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. For instance, certain derivatives have shown significant activity against A549 human lung cancer cells. One study synthesized a series of novel carbohydrazide derivatives and found that they exhibited potent cytotoxic effects against A549 cells. Another study reported that a derivative containing a 5-bromofuran-2-yl group displayed high cytotoxic selectivity for A549 and HepG2 (liver cancer) cell lines. researchgate.net The cytotoxic activity of some pyrazole (B372694) derivatives of this compound has also been evaluated against the A549 cell line, with one compound showing effective inhibition of cell growth.

Selectivity against Cancer Cells vs. Normal Cells (e.g., BJ normal fibroblast cells)

A crucial aspect of cancer chemotherapy is the selectivity of a drug for cancer cells over normal, healthy cells. Research has indicated that some this compound derivatives exhibit this desirable selectivity. A study evaluating novel carbohydrazide derivatives against A549 lung cancer cells also tested their toxicity towards normal fibroblast cells. The results showed significant cytotoxicity against the cancer cells while demonstrating minimal toxicity to the normal fibroblasts, suggesting a promising therapeutic index. Similarly, another derivative was found to have low toxicity towards the normal Hek-293 cell line while being highly cytotoxic to cancer cells. researchgate.net This selectivity is often attributed to the biochemical differences between cancer and normal cells, such as the higher oxidative stress levels in cancer cells. biorxiv.org Normal fibroblasts can inhibit the growth of cancer cells through intercellular contact. nih.gov

Mechanisms of Anticancer Action

The anticancer mechanism of this compound derivatives is multifaceted. One proposed mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that these compounds can interact with cancer-related targets like COX-2. The ability to induce apoptosis (programmed cell death) is another key mechanism. Some studies suggest that the selective cytotoxicity against cancer cells may be due to the induction of the intrinsic apoptosis pathway. Furthermore, the interaction with tubulin, a critical component of the cell's cytoskeleton, has been explored. A molecular docking study evaluated the interaction of new synthesized compounds with the colchicine-binding site of tubulin, suggesting a potential mechanism for their anticancer activity. researchgate.net Normal fibroblasts can also inhibit cancer cell epithelial-mesenchymal transition (EMT), a process crucial for metastasis, through the release of certain metabolites. oncotarget.com

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, offering a rationale for its biological activity. For derivatives of 5-Bromofuran-2-carbohydrazide, docking studies have been crucial in elucidating their interactions with key protein targets.

Molecular docking simulations have been effectively used to explore the interactions between derivatives of this compound and specific protein targets, including cyclooxygenase-2 (COX-2) and Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Cyclooxygenase-2 (COX-2) Protein: Derivatives of this compound have been identified as potential COX-2 inhibitors. Docking studies of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide with the COX-2 protein (PDB ID: 6COX) revealed that the compound occupies a unique channel within the cyclooxygenase active site, which is key to its specificity. researchgate.netpreprints.org The interactions are primarily with hydrophobic residues in this channel. researchgate.net

Another derivative, N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide , was docked into the active site of the human COX-2 protein (PDB ID: 5IKR). mdpi.com The simulations showed a variety of interactions: the furan (B31954) core engaged in π–sigma and π–alkyl hydrophobic interactions with Val523, Leu352, and Ala527, while also forming a π–cation electrostatic interaction with Arg120. mdpi.com The bromine atom itself contributed to hydrophobic interactions with Tyr385 and Ala527. mdpi.com Crucially, the hydrazide portion of the molecule formed hydrogen bonds with Gly526, Met522, and Ala527, anchoring the ligand in the binding site. mdpi.com

| Derivative | Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction |

| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 (5IKR) | Gly526, Met522, Ala527 | Hydrogen Bond |

| Arg120 | π–Cation (Electrostatic) | ||

| Val523, Leu352, Ala527 | π–Sigma / π–Alkyl (Hydrophobic) | ||

| Tyr385, Ala527 | Alkyl / π–Alkyl (Hydrophobic) | ||

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 (6COX) | Hydrophobic channel residues | Hydrophobic |

Table 1: Summary of molecular docking interactions for this compound derivatives with the COX-2 protein. Data sourced from multiple studies. researchgate.netpreprints.orgmdpi.com

Mycobacterium tuberculosis InhA Protein: The InhA enzyme is a critical target for antituberculosis drugs. pensoft.net In silico molecular modeling has been performed on derivatives of this compound against the Mycobacterium tuberculosis enoyl reductase (InhA) (PDB ID: 4TZK). researchgate.netresearchgate.net Docking studies revealed that these compounds demonstrate a significant binding affinity for the docked proteins. researchgate.net One study noted that a specific derivative showed the lowest rerank score, indicating a favorable binding pose within the InhA active site. researchgate.net

Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its protein target. Lower (more negative) values indicate stronger, more stable binding.

For the derivative N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide , molecular docking against the COX-2 protein yielded a good binding affinity with a value of -7.89 kcal/mol. mdpi.com This was comparable to the native ligand, mefenamic acid, which had a binding energy of -7.61 kcal/mol in the same study. mdpi.com

A separate study on 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide reported an even stronger affinity for the COX-2 active site, with a calculated binding energy of -9.63 kcal/mol. researchgate.netpreprints.org This suggests a potentially high inhibitory potency for this specific derivative. preprints.org

| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 (5IKR) | -7.89 mdpi.com | Mefenamic Acid | -7.61 mdpi.com |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 (6COX) | -9.63 researchgate.netpreprints.org | SC-558 | Not specified in text |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 | -8.2 researchgate.net | Diclofenac (B195802) | -7.6 researchgate.net |

Table 2: Calculated binding affinities for this compound derivatives against target proteins. researchgate.netpreprints.orgmdpi.comresearchgate.net

Ligand-Protein Interactions (e.g., COX-2 protein, Mycobacterium tuberculosis InhA protein)

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. acs.org By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the effectiveness of new, unsynthesized compounds and identify the key structural features that drive activity. nih.gov

While specific QSAR models for this compound itself are not detailed in the available literature, studies on related furan-containing structures provide a framework for model development. For instance, 3D-QSAR studies have been conducted on series of furanone derivatives to determine the structural requirements for antibacterial activity. neliti.com These studies typically involve dividing a set of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. neliti.com The resulting models are often expressed as equations that can predict the activity of new molecules based on their structural properties. neliti.com

SAR and QSAR analyses help pinpoint which parts of a molecule are essential for its biological function. For hydrazide derivatives, in silico SAR analyses have indicated that the hydrazide moiety is crucial as it provides a hydrogen bonding domain. mdpi.com This ability to form hydrogen bonds is essential for interacting with amino acid residues in a protein's active site, enhancing its potential as an inhibitor. mdpi.com In studies of furan-fused chalcones, the attachment of the furan ring to the core structure was found to significantly enhance antiproliferative activity compared to the non-fused analogue. iiarjournals.org For antitubercular quinolinone-based thiosemicarbazones, QSAR models have suggested that van der Waals volume, electron density, and electronegativity play pivotal roles in their activity. mdpi.com These findings highlight the importance of both electronic and steric properties in the design of potent furan-based therapeutic agents.

Development of Predictive Models

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties of a compound. researchgate.netuobaghdad.edu.iq These predictions help to identify candidates with good oral bioavailability and appropriate metabolic stability, filtering out those likely to fail in later development stages. pensoft.net

Studies on derivatives of this compound have shown promising ADME profiles. The compound 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide was evaluated and considered a drug-like candidate with no violations of Lipinski's rule of five. researchgate.netpreprints.org This suggests it has molecular properties consistent with many orally active drugs. The predictions also indicated it had good general ADME properties and a lack of predicted toxicity. researchgate.netpreprints.org The SwissADME prediction tool is commonly used for these evaluations, assessing properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. cuestionesdefisioterapia.com

| Compound | Property | Criteria (Lipinski's Rule of Five) | Predicted Characteristic | Source |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Drug-likeness | No violations | Considered a drug-like candidate | researchgate.netpreprints.org |

| ADME Properties | N/A | Predicted to have good ADME properties | researchgate.netpreprints.org | |

| Toxicity | N/A | Did not show any toxic properties in silico | researchgate.netpreprints.org |

Table 3: Predicted ADME and drug-likeness properties for a derivative of this compound. researchgate.netpreprints.org

Toxicity Prediction (e.g., LD50 values)

In silico toxicity prediction is an essential component of computational drug design, helping to identify potentially harmful compounds early in the discovery process. This involves estimating parameters such as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. charite.de

For derivatives of this compound, toxicity profiles have been computationally predicted. A study on 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide provided detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. preprints.org The analysis estimated the acute oral toxicity in rats, yielding an LD50 value of 2.197 mol/kg. preprints.orgresearchgate.net

Further toxicity assessments for this derivative revealed several favorable characteristics:

It was predicted to be non-mutagenic (Ames-negative). preprints.orgresearchgate.net

It was not predicted to be an inhibitor of the hERG I/II channels, which is important for avoiding cardiac toxicity. preprints.orgresearchgate.net

It was predicted to be non-toxic to the liver. preprints.orgresearchgate.net

The compound was found to have a low Maximum Recommended Tolerated Dose (MRTD), with a value of -0.2 log(mg/kg/day). preprints.orgresearchgate.net

These computational predictions suggest that 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide has a promising safety profile, warranting further experimental validation. preprints.org

| Predicted Toxicity Parameter | Result | Source |

| Acute Oral Toxicity (LD50, rats) | 2.197 mol/kg | preprints.orgresearchgate.net |

| Ames Mutagenicity | Negative | preprints.orgresearchgate.net |

| hERG I/II Inhibition | Not an inhibitor | preprints.orgresearchgate.net |

| Hepatotoxicity | Non-toxic | preprints.orgresearchgate.net |

| Maximum Recommended Tolerated Dose (MRTD) | -0.2 log(mg/kg/day) | preprints.orgresearchgate.net |

Future Directions and Research Perspectives

Exploration of Novel Derivatizations and Heterocyclic Fusions

The inherent reactivity of the carbohydrazide (B1668358) moiety and the furan (B31954) ring in 5-bromofuran-2-carbohydrazide offers a fertile ground for synthetic exploration. Future research will undoubtedly focus on the creation of new derivatives and fused heterocyclic systems to expand the library of compounds for biological screening and to refine structure-activity relationships (SAR).

One established route for derivatization involves the condensation of this compound with various aldehydes to form Schiff bases (hydrazones). These intermediates serve as precursors for further heterocyclic fusions. For instance, cyclocondensation of these Schiff bases with thioglycolic acid or thiolactic acid has been shown to yield 4-oxo-thiazolidine derivatives. Another promising avenue is the reaction with isatin (B1672199), which results in the formation of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a compound that has shown noteworthy anti-inflammatory potential. mdpi.compreprints.orgmdpi.comresearchgate.netresearchgate.net

Further exploration could involve:

Expansion of Aldehyde Partners: Utilizing a wider array of substituted aromatic and heterocyclic aldehydes to generate a diverse set of Schiff bases.

Novel Cyclizing Agents: Moving beyond thiazolidinones to explore reactions with other bifunctional reagents to create novel fused heterocycles like pyrazoles, triazoles, or oxadiazoles. Research has already shown that this compound can be used to synthesize 1,2,4-triazole (B32235) derivatives. ijper.org

Substitution on the Furan Ring: Exploiting the bromine atom at the 5-position for substitution reactions with various nucleophiles, which could significantly modulate the electronic properties and biological activity of the resulting compounds.

These synthetic strategies are summarized in the table below.

| Starting Material | Reagent(s) | Resulting Compound Class | Reference(s) |

| This compound | Aromatic/Heterocyclic Aldehydes | Schiff Bases (Hydrazones) | |

| Schiff Base of this compound | Thioglycolic Acid / Thiolactic Acid | 4-Oxo-thiazolidines | |

| This compound | Isatin | Isatin-hydrazone Hybrids | mdpi.compreprints.orgmdpi.comresearchgate.netresearchgate.net |

| This compound | Phenyl isothiocyanate, then cyclization | 1,2,4-Triazole thiols | ijper.org |

In-depth Mechanistic Studies of Biological Activities

While initial screenings have identified promising antimicrobial, anti-inflammatory, and anticancer activities for derivatives of this compound, comprehensive mechanistic studies are required to understand how these compounds exert their effects at a molecular level. ontosight.ai

Future research should focus on:

Target Identification: Moving beyond general activity screenings to identify the specific molecular targets, such as enzymes or receptors, with which these compounds interact. For example, some isatin-based derivatives have been identified through molecular docking studies as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. preprints.orgresearchgate.net Further enzymatic assays are needed to confirm these predictions and determine the mode of inhibition.

Elucidation of Anti-inflammatory Pathways: Studies on 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide have shown it inhibits bovine serum albumin (BSA) denaturation and proteinase activity, suggesting a mechanism that stabilizes proteins and prevents protein degradation associated with inflammation. preprints.orgresearchgate.net Future work could explore its impact on specific inflammatory signaling pathways, such as NF-κB or MAPK pathways.

Antimicrobial Mechanism: For antimicrobial derivatives, research should aim to clarify whether the mode of action is bactericidal or bacteriostatic and to identify the specific cellular processes that are disrupted. The ability of hydrazones to form stable complexes with metal ions is a potential mechanism that warrants further investigation, as this could disrupt essential metalloenzymes in pathogens.

Structure-Activity Relationship (SAR) Analysis: Integrating synthetic modifications with detailed mechanistic studies will be crucial. For instance, SAR analyses have suggested that the hydrazide moiety itself can act as a hydrogen bonding domain, which is vital for interacting with amino acid residues in target proteins. mdpi.com Systematically altering different parts of the molecule—the furan ring, the bromine substituent, and the appended heterocyclic system—and assessing the impact on a specific biological target will guide the design of more potent and selective agents.

Development of Targeted Drug Delivery Systems

A significant challenge for many promising therapeutic compounds is achieving effective concentrations at the target site while minimizing off-target effects. nih.gov Future research should explore the development of targeted drug delivery systems for potent derivatives of this compound.

Given the furan core, a particularly relevant strategy is the use of furan-functionalized polymers for creating nano-drug carriers. nih.govutoronto.ca This approach often utilizes the highly efficient and bio-orthogonal Diels-Alder "click" reaction. mdpi.com

Nanoparticle Formulation: Lead compounds derived from this compound could be encapsulated within polymeric nanoparticles. These nanoparticles can be formulated from amphiphilic co-polymers that self-assemble in aqueous environments, trapping the hydrophobic drug within their core. nih.govutoronto.ca

Targeted Delivery via Furan Chemistry: A more advanced strategy involves creating furan-modified polymers (e.g., furan-grafted chitosan (B1678972) or polyethylene (B3416737) glycol) that can form the basis of the delivery vehicle. nih.govmdpi.com The furan groups on the surface of these nanoparticles can then be used to attach targeting ligands (such as antibodies or peptides) that have been modified with a maleimide (B117702) group, via the Diels-Alder reaction. utoronto.ca This would direct the drug-loaded nanoparticles specifically to diseased cells or tissues, potentially increasing efficacy and reducing systemic toxicity. utoronto.ca

Prodrug Strategies: The hydrazide functionality itself can be leveraged in prodrug design. For instance, N-acyl hydrazones are known to be stable at neutral pH but can be hydrolyzed under the acidic conditions found in tumor microenvironments or within lysosomes, releasing the active drug. nih.gov This provides a potential mechanism for stimuli-responsive drug release.

Clinical Translation Potential of Lead Compounds

The ultimate goal of medicinal chemistry research is the clinical translation of lead compounds into effective therapies. While derivatives of this compound have been described as promising candidates for future drugs, particularly as anti-inflammatory agents, the path to clinical use is long and fraught with challenges. preprints.org

Future efforts must address several key areas:

Preclinical Evaluation: Lead compounds with high in vitro potency and selectivity must undergo rigorous preclinical testing. This includes comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to ensure they have drug-like properties. preprints.org In vivo studies in relevant animal models of disease (e.g., inflammation, bacterial infection, or cancer) are essential to validate efficacy and establish a preliminary safety profile.

Addressing Hydrazide-Specific Challenges: Hydrazide-containing compounds, while synthetically versatile, can present specific challenges. These include potential metabolic instability and the need for thorough toxicological evaluation. iscientific.org Optimizing the synthesis processes for scalability and cost-effectiveness is another critical hurdle that must be overcome for viable drug development. iscientific.org

Overcoming Translational Hurdles: A significant gap often exists between promising results in preclinical models and success in human clinical trials. acs.org For compounds emerging from this chemical class, it will be crucial to use robust and predictive preclinical models and to identify clear biomarkers that can be used to monitor drug activity and patient response in early-phase clinical trials. The lack of translation observed for some classes of enzyme inhibitors highlights the need for a careful and critical evaluation of the entire preclinical data package before advancing a compound to the clinic. acs.org

Q & A

Q. Advanced

Target Selection : Use high-resolution protein structures (e.g., COX-2 PDB:5IKR).

Ligand Preparation : Optimize 3D structures with tools like Open Babel.

Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validation : Compare results with known inhibitors and validate via MD simulations .

What purification techniques are effective for isolating this compound post-synthesis?

Q. Basic

- Crystallization : Neutralize reaction mixtures with NaHCO₃ and crystallize from ethanol/water .

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for polar derivatives .

How can disorder in furan rings be resolved during X-ray crystallography?

Q. Advanced

- Refinement : SHELXL’s PART and SUMP instructions model disorder by refining site occupancies.

- Visualization : ORTEP-3 highlights anisotropic displacement parameters to distinguish between conformers .

What in silico methods predict pharmacokinetic properties of this compound derivatives?

Q. Advanced

- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity.

- QSAR Modeling : Correlate structural features (e.g., bromine substitution) with activity using MOE or Schrödinger .

How to design experiments evaluating anti-inflammatory potential of this compound derivatives?

Q. Advanced

- In Vitro : COX-2 inhibition assays (IC₅₀ determination).

- In Vivo : Carrageenan-induced paw edema models in rodents.

- Mechanistic Studies : Western blotting for NF-κB or TNF-α pathway analysis .

What strategies validate synthetic yields and reproducibility?

Q. Basic

- Yield Optimization : Vary reaction time, temperature, and stoichiometry (e.g., POCl₃ volume).

- Reproducibility : Document detailed protocols, including cooling rates and crystallization solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.